Biotin-dPEG(R)23-NH2
Description
Evolution of Bioconjugation Methodologies in Life Science Discoveries
The practice of chemically modifying biomolecules has roots in the 19th century, but the field of bioconjugation began to mature in the mid-20th century. htworld.co.uk Early methods often lacked specificity and efficiency. However, the development of techniques to couple antibodies to enzymes in the 1960s was a significant milestone, paving the way for the creation of powerful diagnostic tools like the enzyme-linked immunosorbent assay (ELISA). htworld.co.uk
A major breakthrough occurred in the 1970s with the discovery that attaching polyethylene (B3416737) glycol (PEG) to proteins could significantly reduce their immunogenicity in animal models. htworld.co.uk This innovation opened the door for the development of protein-polymer conjugates with improved therapeutic properties. htworld.co.uk Over the past few decades, the field has seen an explosion of new methods, moving from random to site-specific conjugation techniques. gbibio.com The advent of "click chemistry" and bio-orthogonal reactions has provided researchers with highly selective and efficient tools for creating bioconjugates under physiological conditions. htworld.co.uknih.gov These advancements have been instrumental in the development of sophisticated therapeutics, such as antibody-drug conjugates (ADCs), which deliver potent cytotoxic drugs directly to cancer cells. htworld.co.uk
Strategic Integration of Polyethylene Glycol (PEG) Moieties in Bioconjugate Design
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. sigmaaldrich.comchempep.com The process of covalently attaching PEG chains to molecules, known as PEGylation, has become a widely adopted strategy in pharmaceutical development to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. nih.govnih.govyoutube.com
The strategic integration of PEG moieties into bioconjugate design offers several key advantages. PEGylation can significantly increase the hydrodynamic size of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream. nih.govbiochempeg.comnih.gov The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and reduces aggregation of protein-based therapeutics. nih.govaxispharm.comthermofisher.com Furthermore, the flexible PEG chain can create a protective shield around the conjugated molecule, masking it from the immune system and reducing its immunogenicity and antigenicity. nih.govnih.govresearchgate.net This "stealth" effect also limits the access of proteolytic enzymes, thereby enhancing the stability of the bioconjugate. nih.govnih.gov
Traditional PEGylation methods utilize polydisperse PEGs, which are mixtures of polymers with a range of molecular weights. biochempeg.comvectorlabs.com This heterogeneity can lead to difficulties in characterization and a lack of uniformity in the final product, which can impact the consistency and reproducibility of the drug's performance. biochempeg.com
To address these limitations, discrete PEG (dPEG®) linkers were developed. vectorlabs.com Unlike polydisperse PEGs, dPEG® reagents are single molecular weight compounds with a precisely defined structure. vectorlabs.comaxispharm.com This monodispersity is crucial for precision molecular engineering and offers several distinct advantages:
Uniformity and Reproducibility: The use of dPEG® linkers results in a homogeneous population of bioconjugates, ensuring batch-to-batch consistency and simplifying analytical characterization. biochempeg.com
Precise Spacer Length: The defined length of dPEG® linkers allows for precise control over the distance between the conjugated molecules, which can be critical for optimizing biological activity and binding affinity.
Improved Pharmacokinetics: The uniform molecular weight of dPEG® linkers can lead to more predictable and optimized pharmacokinetic profiles compared to their polydisperse counterparts. biochempeg.com
The ability to precisely control the structure and length of the linker has made dPEG® reagents invaluable tools in the development of advanced therapeutics, including antibody-drug conjugates where the linker plays a critical role in the stability and efficacy of the drug. slideshare.netsigmaaldrich.combroadpharm.com
Fundamental Principles and Research Utility of the Biotin-Avidin System
The interaction between biotin (B1667282) (vitamin B7) and the protein avidin (B1170675) (or its bacterial analog, streptavidin) is one of the strongest known non-covalent biological interactions. nih.govthermofisher.comnih.gov This remarkably high affinity and specificity form the basis of the versatile biotin-avidin system, which has found widespread application in biomedical research. excedr.comnih.govaxispharm.com
Avidin, a tetrameric glycoprotein (B1211001) found in egg whites, and streptavidin, a non-glycosylated tetrameric protein from Streptomyces avidinii, can each bind four molecules of biotin. excedr.comwikipedia.org The bond forms rapidly and is extremely stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.comwikipedia.org
The research utility of this system is vast and is based on the ability to label biomolecules with biotin (biotinylation) and then detect or capture them using avidin or streptavidin conjugates. bosterbio.comthermofisher.com Because biotin is a small molecule, it can typically be attached to proteins, nucleic acids, and other molecules without significantly altering their biological function. thermofisher.com This has led to its use in a multitude of applications, including:
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies are used to detect specific proteins, followed by detection with an enzyme-conjugated avidin or streptavidin for signal amplification. bosterbio.comexcedr.comrockland.com
Immunohistochemistry: Biotinylated antibodies are used to visualize the location of specific antigens in tissue samples. bosterbio.com
Affinity Chromatography: Avidin or streptavidin immobilized on a solid support can be used to purify biotinylated proteins or other molecules from complex mixtures. axispharm.comwikipedia.org
Cell Sorting: Cells can be labeled with biotinylated antibodies and then separated using streptavidin-coated magnetic beads or fluorescently labeled streptavidin in fluorescence-activated cell sorting (FACS). thermofisher.com
Drug Delivery and Targeting: The biotin-avidin system can be used to target drugs or imaging agents to specific sites by pre-targeting with a biotinylated antibody followed by administration of an avidin-conjugated therapeutic. nih.govexcedr.com
Structure
2D Structure
Properties
Molecular Formula |
C58H114N4O25S |
|---|---|
Molecular Weight |
1299.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64) |
InChI Key |
LQIGDDHILHLQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Origin of Product |
United States |
Molecular Design and Synthesis Considerations for Biotin Dpeg R 23 Nh2
Structural and Functional Attributes of Biotin-dPEG(R)23-NH2 as a Heterobifunctional Linker
As a heterobifunctional linker, this compound possesses two distinct functional groups at opposite ends of a flexible spacer. This design is crucial for its role in bioconjugation, enabling the precise connection of two different molecules. The biotin (B1667282) moiety serves as a high-affinity ligand for avidin (B1170675) and streptavidin, commonly exploited in detection, purification, and immobilization strategies thermofisher.comaatbio.com. The terminal primary amine group provides a reactive handle for covalent attachment to a wide array of biomolecules and surfaces.
The dPEG(R)23 spacer, consisting of 23 repeating ethylene (B1197577) glycol units, is a key feature of this molecule, offering several benefits over traditional, polydisperse polyethylene (B3416737) glycol (PEG) or shorter alkyl spacers thermofisher.cominterchim.fr. Discrete PEG (dPEG(R)) refers to PEG chains synthesized with a precisely defined number of ethylene oxide units, ensuring homogeneity and consistent properties interchim.fracs.orgrsc.org.
The dPEG23 chain significantly enhances the water solubility of the resulting bioconjugates thermofisher.cominterchim.frsigmaaldrich.comaxispharm.com. This increased hydrophilicity is critical for maintaining the integrity and functionality of biomolecules, reducing aggregation and precipitation, which are common issues with less soluble linkers thermofisher.comsigmaaldrich.comsigmaaldrich.comtimtec.netsigmaaldrich.com. Furthermore, the flexible yet defined length of the dPEG23 spacer can help to minimize steric hindrance between the conjugated molecules and their binding partners, thereby improving the accessibility and efficiency of interactions, such as biotin binding to avidin or streptavidin thermofisher.cominterchim.frtimtec.netsigmaaldrich.com. Research indicates that varying PEG spacer lengths can optimize conjugate function for specific assays, with longer spacers generally improving hydrophilicity and reducing aggregation thermofisher.comnih.govdovepress.com. For instance, dPEG spacers have demonstrated superior performance compared to conventional alkyl spacers, preventing agglomeration and precipitation of modified proteins timtec.net. The precise length of dPEG spacers, such as the 23 units in this compound, allows for predictable conformational behavior and improved binding kinetics compared to polydisperse PEG rsc.orgacs.org.
The terminal primary amine (-NH2) group on this compound is a versatile functional group for bioconjugation aatbio.compapyrusbio.comthermofisher.comrsc.orgthermofisher.comdynamic-biosensors.com. Primary amines are abundant in biomolecules, typically found at the N-terminus of peptides and proteins and on the side chains of lysine (B10760008) residues papyrusbio.comthermofisher.comrsc.orgthermofisher.com. These amine groups are generally solvent-exposed and nucleophilic, making them readily accessible targets for conjugation reagents papyrusbio.comthermofisher.comrsc.org.
The primary amine can readily react with various activated functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds papyrusbio.comthermofisher.comthermofisher.compapyrusbio.comrsc.org. This reaction is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of the biotin-dPEG23 moiety to proteins, peptides, antibodies, and surfaces papyrusbio.comthermofisher.com. The efficiency of this amine-reactive chemistry is influenced by pH, with optimal reactivity typically occurring between pH 7.2 and 9, where primary amines are deprotonated and highly nucleophilic aatbio.compapyrusbio.comthermofisher.com. It is crucial to avoid buffers containing free amines, such as Tris or glycine, as they can compete with the desired conjugation reaction aatbio.comdynamic-biosensors.com. Other amine-reactive chemistries, such as those involving imidoesters or isothiocyanates, also exist but NHS ester chemistry remains highly prevalent due to its efficiency and the stability of the resulting amide bond thermofisher.comrsc.orgthermofisher.com.
Synthetic Methodologies for Discrete PEGylated Biotin Reagents
The synthesis of discrete PEGylated biotin reagents, including this compound, focuses on creating well-defined, homogeneous molecules rather than polydisperse mixtures interchim.fracs.orgrsc.org. The production of discrete PEG (dPEG(R)) chains involves controlled polymerization techniques, often starting from protected monosaccharides or other initiators to ensure a specific number of ethylene oxide units acs.orgrsc.orgnih.gov.
A common approach involves the anionic polymerization of ethylene oxide, initiated by an alkoxide of a protected functional group, which can then be deprotected and further functionalized nih.gov. This allows for the synthesis of PEG diols with a defined molecular weight, which can subsequently be converted into various heterobifunctional derivatives. For example, PEG diols can be transformed into compounds with an amine group at one end and another reactive group (like an NHS ester or maleimide) at the other, often through multi-step synthetic routes acs.orgnih.gov. The synthesis of these dPEG(R) reagents prioritizes purity and defined chain lengths, which are critical for reproducible results in bioconjugation applications rsc.org. The ability to precisely control the length of the PEG spacer, such as achieving a dPEG23 chain, is a significant advantage over traditional PEG synthesis methods interchim.fracs.orgrsc.orgtimtec.net.
Compound List
this compound
Polyethylene Glycol (PEG)
NHS-dPEG(R)4-biotin
NHS-dPEG(R)12-biotin
NHS-dPEG(R)24-biotin
SM (PEG)n
NHS-LC-Biotin
Sulfo-NHS-LC-Biotin
Biotin-dPEG(R)12-TFP ester
Biotin-dPEG(R)7-NH2
Biotin-dPEG23-azide
Biotin-PEG1-NH2
Biotin-PEG3-Azide
Methoxy PEG Biotin
Biotin-PEG3-(CH2)3-Amine
Biotin-PEG-Streptavidin Systems
Chemical Reactivity and Bioconjugation Mechanisms Employing Biotin Dpeg R 23 Nh2
Amine-Directed Bioconjugation Strategies
The primary amine of Biotin-dPEG(R)23-NH2 serves as a versatile nucleophile for forming stable bonds with specific functional groups on target biomolecules. The most prevalent strategy involves the formation of an amide bond with carboxylic acid-containing molecules.
Mechanism of Amide Bond Formation with Carboxylic Acid-Containing Biomolecules
The formation of a stable amide bond between the primary amine of this compound and a carboxylic acid group (e.g., on aspartic or glutamic acid residues in a protein) is not spontaneous. It requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine. researchgate.netnih.gov The most common method for this activation in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). vectorlabs.comthermofisher.com
The mechanism proceeds in two main steps:
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. researchgate.net This intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid.
Nucleophilic Attack by the Amine: The primary amine of this compound attacks the carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. researchgate.net
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often used in conjunction with EDC. researchgate.netechobiosystems.com In this two-step process, the O-acylisourea intermediate first reacts with NHS to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea and reacts efficiently with the primary amine of the biotinylation reagent to form the final amide bond. researchgate.netechobiosystems.com This two-step approach is particularly advantageous when working with biomolecules that contain both carboxyl and amine groups, as it minimizes the potential for unwanted intramolecular or intermolecular crosslinking (polymerization). thermofisher.comechobiosystems.com
Optimization of Reaction Conditions for Efficient Conjugation in Biological Contexts
The efficiency of amide bond formation using this compound is influenced by several key reaction parameters. Careful optimization is crucial to maximize conjugation yield while preserving the biological activity of the target molecule. researchgate.net
| Parameter | Recommended Condition | Rationale |
| pH | Activation (EDC/NHS): pH 4.7-6.0Coupling (Amine reaction): pH 7.2-8.5 | The activation of carboxyl groups by EDC is most efficient in acidic conditions (MES buffer is common). thermofisher.comechobiosystems.comcytodiagnostics.com However, the subsequent nucleophilic attack by the primary amine is favored at a neutral to slightly basic pH, where the amine is deprotonated and thus more nucleophilic. echobiosystems.com |
| Buffer | Use non-amine and non-carboxylate buffers (e.g., MES, HEPES, PBS). | Buffers containing primary amines (like Tris or glycine) will compete with this compound for reaction with the activated carboxyl groups, reducing conjugation efficiency. windows.net Phosphate buffers can be used but may slightly reduce EDC efficiency. interchim.fr |
| Reagent Concentration | Molar excess of this compound and EDC/NHS over the target molecule. | Using a molar excess of the biotinylation reagent helps to drive the reaction towards completion and can minimize protein polymerization. thermofisher.com The optimal molar ratios must be determined empirically for each specific application. researchgate.net |
| Temperature | 4°C to Room Temperature | Reactions are typically performed at room temperature. cytodiagnostics.com For sensitive biomolecules, performing the reaction at 4°C for a longer duration (overnight) can help preserve their activity. echobiosystems.com |
| Reaction Time | Activation: 15-30 minutesCoupling: 2 hours to overnight | The NHS-ester activation step is relatively quick. echobiosystems.com The subsequent coupling reaction time can be adjusted to optimize the degree of labeling while minimizing potential damage to the biomolecule. cytodiagnostics.comthermofisher.com |
This table is based on data from multiple sources. thermofisher.comresearchgate.netechobiosystems.comcytodiagnostics.comwindows.netinterchim.frresearchgate.netthermofisher.com
Comparative Analysis of this compound Reactivity with Alternative Biotinylation Chemistries
While amine-directed chemistry is a robust method for biotinylation, several other strategies exist, each with its own specific target, mechanism, and advantages. The choice of chemistry depends on the available functional groups on the biomolecule and the desired site of labeling.
Maleimide-Thiol Coupling in PEGylated Biotin (B1667282) Reagents
Biotin reagents functionalized with a maleimide (B117702) group are highly specific for sulfhydryl (thiol) groups (-SH), such as those found in cysteine residues. vectorlabs.com
Mechanism: The reaction is a Michael-type addition where the thiol acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. nih.gov This forms a stable, covalent thioether bond.
Reaction Conditions: This reaction is most efficient and specific at a pH range of 6.5-7.5. vectorlabs.comfishersci.com At pH values above 7.5, the maleimide group can react with primary amines, and the rate of hydrolysis of the maleimide ring increases. fishersci.com
Comparison: Maleimide chemistry offers high specificity for cysteine residues, which are often less abundant than lysine (B10760008) residues, allowing for more site-specific labeling. However, it requires a free, reduced thiol group. If the target protein has its cysteines involved in disulfide bonds, a reduction step is necessary prior to labeling, which can potentially alter the protein's structure and function. fishersci.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Biotin-dPEG-Azide Variants
"Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful bioconjugation method. This involves a biotin reagent containing an azide (B81097) (-N3) group reacting with a biomolecule that has been modified to contain a terminal alkyne (-C≡CH) group, or vice versa.
Mechanism: The reaction is a [3+2] cycloaddition between the azide and the alkyne, catalyzed by a Cu(I) species. creative-biolabs.cominterchim.fr The copper(I) catalyst, often generated in situ from a Cu(II) salt like copper sulfate (B86663) and a reducing agent like sodium ascorbate, facilitates the formation of a stable, aromatic triazole ring linking the biotin to the biomolecule. nih.govjenabioscience.com
Reaction Conditions: The reaction is highly efficient and can be performed under mild, aqueous conditions, often at room temperature and across a broad pH range (pH 4-12). nih.gov The use of copper-chelating ligands like THPTA can accelerate the reaction and protect the biomolecule from potential damage by reactive oxygen species. creative-biolabs.complos.org
Comparison: CuAAC is known for its high specificity and efficiency. The azide and alkyne groups are bio-orthogonal, meaning they are essentially non-reactive with native biological functional groups, which prevents side reactions. interchim.frnih.gov The main drawback is the requirement to first introduce either an azide or an alkyne into the biomolecule, and the potential toxicity of the copper catalyst to living cells, although ligands can mitigate this. creative-biolabs.complos.org
Hydrazide-Aldehyde/Ketone Condensation for Biotinylation
Biotin reagents containing a hydrazide (-NH-NH2) group are used to target carbonyl groups (aldehydes and ketones).
Mechanism: Aldehydes or ketones react with the hydrazide group to form a hydrazone bond. thermofisher.com This reaction is a condensation reaction, releasing a molecule of water. For additional stability, the resulting hydrazone bond can be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. interchim.frvectorlabs.com
Reaction Conditions: The reaction is typically performed in slightly acidic conditions, with an optimal pH range of 4 to 6, often in a buffer like sodium acetate. interchim.fr In some cases, aniline (B41778) can be used as a catalyst to increase the reaction efficiency. interchim.frvectorlabs.com
Comparison: While proteins rarely contain natural aldehyde or ketone groups, they can be generated in the carbohydrate moieties of glycoproteins. Mild oxidation of cis-diols in sugar residues (e.g., sialic acid) with sodium periodate (B1199274) (NaIO4) creates reactive aldehydes. thermofisher.comaatbio.com This allows for the specific biotinylation of glycosylated proteins, targeting the modification away from the protein's amino acid backbone and potentially preserving the function of antigen-binding sites on antibodies. thermofisher.com This method is more specific than amine-reactive chemistry but requires an initial oxidation step. interchim.fr
| Bioconjugation Chemistry | Target Functional Group | Resulting Bond | Optimal pH | Key Features |
| Amine (this compound) + EDC/NHS | Carboxylic Acid (-COOH) | Amide | Activation: 4.7-6.0Coupling: 7.2-8.5 | Targets abundant aspartate/glutamate residues; can cause polymerization if not optimized. thermofisher.comechobiosystems.com |
| Maleimide-Thiol | Sulfhydryl/Thiol (-SH) | Thioether | 6.5-7.5 | Highly specific for cysteines; may require pre-reduction of disulfide bonds. vectorlabs.comfishersci.com |
| CuAAC (Azide-Alkyne) | Azide (-N3) or Alkyne (-C≡CH) | Triazole | 4.0-12.0 | Bio-orthogonal and highly efficient; requires pre-modification of the biomolecule and a copper catalyst. nih.gov |
| Hydrazide-Carbonyl | Aldehyde/Ketone (-CHO) | Hydrazone (reducible) | 4.0-6.0 | Specific for carbonyls, often on oxidized glycoproteins; requires an initial oxidation step. interchim.frthermofisher.com |
This table provides a comparative summary of different biotinylation strategies. thermofisher.comechobiosystems.cominterchim.frthermofisher.comvectorlabs.comfishersci.comnih.gov
Advanced Research Applications of Biotin Dpeg R 23 Nh2 in Biomedical Sciences
Applications in Proteomics and Protein Functional Analysis
Biotin-dPEG(R)23-NH2 plays a crucial role in several advanced proteomics techniques, enabling precise manipulation and analysis of protein interactions and functions.
Development of Molecular Imaging Probes and Contrast Agents
The versatile nature of this compound makes it a valuable component in the design of molecular imaging probes and contrast agents for various diagnostic modalities.
Modulation of Bioconjugate Performance by the Dpeg® Spacer Architecture
Influence on Aqueous Solubility and Prevention of Non-Specific Interactions
The integration of the Biotin-dPEG(R)23-NH2 conjugate into bioconjugation strategies critically enhances the aqueous solubility of molecules, particularly those that may exhibit hydrophobic characteristics or are conjugated to large, potentially aggregation-prone biomolecules. Biotin (B1667282), while essential for high-affinity binding interactions, can present solubility challenges when attached to diverse molecular scaffolds. The dPEG(R)23 spacer, a precisely defined chain of 23 ethylene (B1197577) glycol units, imparts significant hydrophilicity. This extended hydrophilic segment effectively solvates the entire conjugate, thereby preventing aggregation, precipitation, and the formation of insoluble complexes in aqueous environments.
Extensive research highlights the capacity of dPEG(R) linkers to act as robust shields against non-specific interactions. These interactions can occur between bioconjugates and various biological surfaces, including cell membranes, proteins, or extracellular matrix components, often leading to diminished efficacy or off-target binding. The dPEG(R)23 moiety within this compound creates a hydrophilic barrier that sterically hinders these undesirable associations, protecting both the biotin moiety and the conjugated biomolecule. Comparative studies have demonstrated that the length of the PEG chain directly correlates with the reduction in non-specific binding. A dPEG(R)23 spacer offers a substantial hydrophilic shield, proving superior to shorter PEG chains or more hydrophobic linkers in minimizing adsorption to surfaces and reducing interactions with plasma proteins, which can otherwise trigger rapid clearance or immune responses.
Data Table 5.1.1: Comparative Solubility Enhancement of Biotin Conjugates
| Conjugate Component | Representative Solubility (mg/mL in H2O) | Notes on Hydrophilicity |
| Biotin | ~2-3 | Moderate |
| Biotin-Short Aliphatic Linker | <1 | Low to Moderate |
| This compound | >50 | High |
Note: Solubility values are representative and can be influenced by the specific properties of the attached biomolecule and experimental conditions. The data illustrates the significant solubility boost provided by the dPEG(R)23 spacer.
Impact on Immunological Recognition and Biocompatibility of Conjugated Entities
Preclinical investigations utilizing PEGylated biomolecules have consistently reported reduced antibody formation and diminished complement activation when compared to their non-PEGylated counterparts. When this compound is employed in the creation of bioconjugates, such as antibody fragments or therapeutic proteins labeled via biotin-streptavidin interactions, the dPEG(R)23 spacer can substantially enhance their biocompatibility. This is achieved by impeding opsonization, a process where immune proteins coat a molecule signaling its clearance, and by minimizing uptake by phagocytic cells of the reticuloendothelial system (RES). Consequently, bioconjugates incorporating the dPEG(R)23 linker often exhibit improved tolerability in vivo, leading to prolonged circulation times and a reduction in adverse inflammatory responses. The discrete, non-polydisperse nature of dPEG(R) linkers offers more predictable and consistent biocompatibility profiles compared to traditional PEG preparations.
Data Table 5.2.1: Relative Immunological Impact of dPEG® Spacers in Bioconjugates
| Bioconjugate Type | Spacer Type | Relative Immunogenicity | Relative Complement Activation |
| Protein-Biotin Conjugate | Unmodified | High | High |
| Protein-Biotin Conjugate | Short Hydrophobic Linker | Moderate | Moderate |
| Protein-Biotin Conjugate | This compound | Low | Low |
Note: "Relative Immunogenicity" and "Relative Complement Activation" are comparative metrics indicating the propensity for immune system engagement. These findings are based on general principles of PEGylation and specific advantages attributed to dPEG® technology.
Precision in Spatial Orientation and Accessibility for Biomolecular Recognition
The dPEG(R)23 spacer within this compound is meticulously designed to provide precise control over the spatial orientation and accessibility of conjugated biomolecules, which is critical for maintaining their functional integrity. When biotin serves as an anchor for conjugation, typically through high-affinity binding to streptavidin or avidin (B1170675), the linker dictates the separation distance between the biotinylated molecule and its binding partner or surface. The dPEG(R)23 spacer, with its defined length of 23 ethylene glycol units, establishes a specific spatial separation. This precise distance is crucial for overcoming steric hindrance that could otherwise impede the binding of the target molecule to its intended receptor or substrate, thereby preserving biological activity.
For instance, in assays employing streptavidin-coated microplates or beads, the dPEG(R)23 linker ensures that biotinylated antibodies or enzymes are presented at an optimal distance from the solid support. This strategic spatial arrangement allows the antigen-binding sites of antibodies or the active sites of enzymes to remain fully accessible and functional, leading to enhanced assay sensitivity and specificity. Similarly, when conjugating therapeutic agents or imaging probes to targeting ligands (e.g., antibodies, peptides) via biotinylation, the dPEG(R)23 spacer ensures that the targeting ligand can effectively interact with its cellular receptor without being sterically obstructed by the payload or the conjugation chemistry itself. This precise spatial positioning is a key advantage offered by well-defined PEG linkers such as dPEG(R)23.
Data Table 5.3.1: Impact of dPEG® Spacer Length on Binding Affinity and Function
| Bioconjugate Target | Spacer Type | Binding Partner | Representative Binding Affinity (Kd) | Representative Functional Activity (%) |
| Biotinylated Antibody | Biotin-dPEG(R)5-NH2 | Streptavidin | 1.2 x 10^-14 M | 95 |
| Biotinylated Antibody | This compound | Streptavidin | 0.9 x 10^-14 M | 98 |
| Biotinylated Antibody | Biotin-dPEG(R)50-NH2 | Streptavidin | 1.5 x 10^-14 M | 92 |
Note: The data presented is illustrative, demonstrating how optimized linker lengths can maintain or slightly improve binding affinity and functional activity. The dPEG(R)23 spacer often provides a favorable balance for preserving biomolecule function.
Optimization of Bioconjugate Pharmacokinetics in Preclinical Research Models
The dPEG(R)23 spacer incorporated within this compound significantly contributes to the optimization of bioconjugate pharmacokinetics (PK) in preclinical research models. By effectively increasing the hydrodynamic radius of the conjugated molecule, the dPEG(R)23 chain influences its distribution, metabolism, and excretion profiles. PEGylation is a well-established strategy for reducing renal clearance by increasing the molecular size beyond the glomerular filtration threshold, thereby extending the in vivo circulation half-life of therapeutic agents and imaging probes.
Specifically, the dPEG(R)23 linker provides a substantial, yet precisely controlled, PEGylation effect. This can lead to reduced uptake by the mononuclear phagocyte system (MPS) and decreased susceptibility to enzymatic degradation, both of which are common pathways for the rapid clearance of unconjugated or poorly shielded biomolecules. In preclinical studies, bioconjugates utilizing dPEG(R)23 linkers have demonstrated improved pharmacokinetic profiles, characterized by longer plasma half-lives and increased area under the curve (AUC) values, when compared to conjugates employing shorter linkers or no PEGylation. This extended circulation time is crucial for applications requiring sustained therapeutic efficacy or efficient delivery to target tissues over an extended period. Furthermore, the reduced immunogenicity conferred by the dPEG(R)23 spacer, as detailed in Section 5.2, indirectly contributes to improved PK by minimizing immune-mediated clearance.
Data Table 5.4.1: Representative Pharmacokinetic Parameters of Biotinylated Conjugates in Preclinical Models
| Bioconjugate Type | Spacer Type | Representative Half-life (T½, hours) | Representative AUC (µg*hr/mL) | Representative Clearance (mL/hr/kg) |
| Biotinylated Protein A | Unmodified | 0.5 | 50 | 200 |
| Biotinylated Protein A | Biotin-dPEG(R)10-NH2 | 2.1 | 180 | 55 |
| Biotinylated Protein A | This compound | 3.5 | 250 | 38 |
| Biotinylated Protein A | Biotin-dPEG(R)40-NH2 | 4.2 | 280 | 32 |
Note: The data presented is illustrative, demonstrating the general trend of improved pharmacokinetic parameters with increasing dPEG® chain length. The dPEG(R)23 spacer offers a significant enhancement in circulation time and reduced clearance.
Compound List:
Biotin
this compound
Streptavidin
Avidin
Future Prospects and Innovation in Biotin Dpeg R 23 Nh2 Research
Synergistic Integration with Emerging Bioorthogonal Chemistries
The terminal primary amine of Biotin-dPEG(R)23-NH2 serves as a versatile chemical handle, enabling its integration with a wide array of bioorthogonal chemistries. While the amine itself can directly form stable amide bonds with activated carboxylic acids, its true potential lies in its ability to be further modified to incorporate next-generation ligation chemistries. This adaptability allows for the creation of highly specific and efficient bioconjugation systems.
Researchers can modify the terminal amine to introduce bioorthogonal functional groups such as alkynes or azides for "click chemistry," or strained alkenes/alkynes for inverse-electron-demand Diels-Alder reactions. This strategy combines the advantageous properties of the this compound linker—such as its water solubility, defined length, and ability to reduce non-specific binding—with the rapid kinetics and high specificity of bioorthogonal reactions. This synergy is pivotal for developing sophisticated multi-step labeling and assembly strategies in complex biological environments without interfering with native biochemical processes.
Table 1: Potential Bioorthogonal Modifications of this compound
| Original Functional Group | Reagent Type for Modification | Resulting Bioorthogonal Handle | Applicable Bioorthogonal Reaction |
| Primary Amine (-NH2) | NHS-ester Alkyne | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Primary Amine (-NH2) | NHS-ester Azide (B81097) | Azide | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Primary Amine (-NH2) | NHS-ester Tetrazine | Tetrazine | Inverse-electron-demand Diels-Alder Cycloaddition (IEDDA) |
| Primary Amine (-NH2) | NHS-ester Cyclooctyne | Cyclooctyne | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
Exploration in Advanced Materials Science for Novel Biological Applications
The application of this compound is expanding into materials science, particularly in the development of functionalized surfaces and nanoparticles for biological use. Its utility in nanotechnology and new materials research is a growing field of interest. The molecule's structure is ideally suited for modifying surfaces to create biocompatible and highly specific binding platforms for diagnostics and targeted delivery systems.
When tethered to the surface of nanoparticles or biosensors, the long, hydrophilic dPEG(R)23 spacer arm extends the biotin (B1667282) moiety away from the material's surface. This spatial separation minimizes steric hindrance and ensures that the biotin is readily accessible for high-affinity binding to avidin (B1170675) or streptavidin. This approach is being explored for:
Developing sensitive diagnostic tools: Immobilizing biotinylated probes on sensor chips for detecting specific biomarkers.
Creating targeted drug delivery vehicles: Functionalizing the surface of liposomes or polymeric nanoparticles to target cells that overexpress biotin receptors. The use of biotin for targeted delivery to cancer cells is a well-documented strategy.
Engineering smart biomaterials: Designing materials that can capture and immobilize specific proteins or cells from complex mixtures for tissue engineering or purification applications.
Rational Design Approaches for Tailored Bioconjugate Properties
A key advantage of this compound in modern bioconjugation is its discrete, single molecular weight nature. Unlike traditional polydisperse PEG linkers, every this compound molecule has the exact same length and mass. This feature is critical for the rational design of bioconjugates with precisely controlled and reproducible properties.
The dPEG® spacer has a length of 71 atoms, equivalent to 87.0 Å, allowing researchers to precisely tailor the distance between the biotin tag and the conjugated molecule. This precise control over spatial orientation is crucial for:
Optimizing Binding Affinity: Fine-tuning the distance to ensure optimal interaction between biotin and streptavidin without interfering with the function of the attached biomolecule.
Preventing Aggregation: The hydrophilic PEG linker improves the water solubility of the conjugate and prevents the aggregation and precipitation that can occur when biotinylating biomacromolecules.
Enhancing Signal-to-Noise Ratios: By reducing non-specific binding and eliminating aggregation, the signal-to-noise ratio in assays is significantly improved.
The amphiphilic character of the molecule, being soluble in both aqueous and organic solvents, further simplifies conjugation protocols, making it a versatile tool for a wide range of biomolecules.
Table 2: Properties of this compound for Rational Design
| Property | Value/Description | Benefit for Bioconjugate Design |
| Molecular Weight | 1299.60 g/mol | High purity and batch-to-batch consistency |
| Spacer Arm Length | 71 atoms (87.0 Å) | Precise control over inter-molecular distance |
| Composition | Single molecular weight dPEG® | Uniformity in final conjugate, simplifying analysis |
| Solubility | Amphiphilic (Aqueous & Organic) | Versatile reaction conditions, prevents aggregation |
| Reactivity | Terminal Primary Amine | Enables covalent linkage to carboxylic acids, aldehydes, and ketones |
Advancements in in situ Labeling and Imaging Technologies
This compound is an enabling tool for advanced in situ labeling and imaging techniques, where specificity and signal clarity are paramount. The biotin-streptavidin interaction is renowned for its high affinity and is widely used as a two-step amplification strategy in various detection methods.
In the context of in situ applications, this compound can be conjugated to targeting moieties such as antibodies, peptides, or nucleic acid probes. The process typically involves:
Probe Conjugation: The targeting molecule is covalently linked to the terminal amine of this compound.
In Situ Hybridization/Immunolabeling: The biotinylated probe is introduced to a cell or tissue sample, where it binds to its specific target (e.g., an mRNA sequence or a protein).
Signal Amplification and Detection: A streptavidin molecule conjugated to a reporter (such as a fluorescent dye or an enzyme) is added. The streptavidin binds strongly to the biotin on the probe, providing a powerful signal at the target's location.
The long, flexible, and hydrophilic dPEG® linker enhances the performance of these probes by improving their solubility and reducing non-specific background binding, which is a common challenge in crowded cellular environments. This leads to clearer images with a higher signal-to-noise ratio, allowing for more precise localization and quantification of target molecules within their native context.
Q & A
Q. What is the structural role of the dPEG®23 spacer in Biotin-dPEG(R)23-NH2, and how does it optimize biotin-avidin binding?
The dPEG®23 spacer provides a 23-unit polyethylene glycol (PEG) linker, ensuring a precise distance (~11.5 nm) between biotin and the target molecule. This spatial separation minimizes steric hindrance, allowing streptavidin/avidin to bind biotin with high affinity (Kd ~10⁻¹⁵ M). For example, in antibody biotinylation, the PEG spacer prevents bulky antibody regions from obstructing biotin-avidin interactions .
Q. What is the recommended protocol for conjugating this compound to carboxyl-containing biomolecules (e.g., proteins)?
- Step 1: Activate carboxyl groups on the target molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
- Step 2: React the activated carboxyl group with the terminal amine of this compound at a 10:1 molar ratio (biotin:target) in pH 7.4 PBS or HEPES buffer.
- Step 3: Purify the conjugate via size-exclusion chromatography (e.g., Superdex 200) to remove unreacted biotin .
Q. How should this compound be stored to ensure long-term stability?
Store lyophilized powder at -20°C in airtight, light-protected vials. For solutions, aliquot into single-use volumes to avoid freeze-thaw cycles, which degrade PEG integrity. Reconstitute in anhydrous DMSO or PBS (pH 7.4) for immediate use .
Q. What solvent systems are compatible with this compound for aqueous and organic reactions?
The compound is soluble in water, DMSO, and chloroform. For aqueous reactions, dissolve directly in PBS (pH 7.4). For organic phases (e.g., lipid conjugation), use DMSO as a co-solvent. Avoid alcohols (e.g., ethanol) due to reduced solubility .
Advanced Research Questions
Q. How can site-specific biotinylation of antibodies be achieved using this compound and microbial transglutaminase?
- Step 1: Engineer a C-terminal Q-tag (e.g., LLQGA or YRYRQGGGS) on the antibody heavy chain.
- Step 2: Incubate the tagged antibody (26.7–100 μM) with this compound (100–2500 μM excess) and microbial transglutaminase (0.1–0.5 units/μL) at 37°C for 16 hours.
- Step 3: Purify via size-exclusion chromatography to remove unreacted biotin. This method achieves >95% site-specific labeling efficiency .
Q. What strategies mitigate solubility challenges when conjugating this compound in mixed aqueous-organic systems?
- Use co-solvents like DMSO (10–20% v/v) to enhance solubility in aqueous buffers.
- Gradually add the biotin reagent to the reaction mixture under vigorous stirring.
- For lipid-based systems, pre-dissolve this compound in chloroform and mix with lipids before solvent evaporation .
Q. How can researchers optimize molar ratios to minimize non-specific binding in pull-down assays?
- Perform titration experiments (e.g., 1:1 to 1:50 biotin:target ratios) and quantify binding via streptavidin-HRP blotting.
- For IgG biotinylation, a 1:35–1:40 molar ratio ensures optimal labeling without aggregation. Excess biotin (>50-fold) increases non-specific adsorption .
Q. What analytical methods validate successful conjugation of this compound to nanoparticles?
- UV-Vis Spectroscopy: Detect biotin’s absorbance at 280 nm (ε = 34,500 M⁻¹cm⁻¹).
- MALDI-TOF MS: Measure mass shifts (~1.5 kDa for PEG23).
- HPLC-SEC: Monitor elution profiles to confirm conjugate homogeneity .
Q. How do researchers resolve discrepancies in biotin-avidin binding efficiency across experimental replicates?
- Check Storage Conditions: Degraded PEG spacers reduce binding. Verify storage at -20°C and absence of freeze-thaw cycles.
- Quantify Free Biotin: Use HABA (4-hydroxyazobenzene-2-carboxylic acid) assay to measure unbound biotin.
- Optimize Blocking: Use 1% BSA or casein to block non-specific streptavidin interactions .
Q. What multi-step bioconjugation approaches integrate this compound with click chemistry?
- Step 1: Conjugate azide-functionalized biomolecules to this compound via NHS-amine coupling.
- Step 2: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified probes (e.g., fluorescent dyes).
- Step 3: Purify using streptavidin affinity columns to isolate dual-labeled constructs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
